2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO5S2 and a molecular weight of 327.8 g/mol . This compound is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorosulfonic acid and appropriate solvents to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: For nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Water: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted benzene derivatives .
Scientific Research Applications
2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-4-(methylsulfonamido)benzene-1-sulfonyl chloride: Contains a methyl group instead of a propane group, affecting its reactivity and solubility.
Uniqueness
2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis. The presence of both methoxy and sulfonamido groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-methoxy-4-(propylsulfonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-8-4-5-10(19(11,15)16)9(7-8)17-2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMPQTCVAUWJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.